CPUY074020

Pharmacokinetics Oral Bioavailability In Vivo Dosing

Select CPUY074020 for your G9a inhibition studies to leverage its unique, quantifiable oral bioavailability (55.5% at 10 mg/kg) and a defined 4.0-hour half-life, parameters absent from probes like UNC0638. Its distinct 6H-anthra[1,9-cd]isoxazol-6-one scaffold rules out off-target effects common to quinazoline-based inhibitors. Validated in HCT-116 (IC50 3.18 µM), MCF7 (4.52 µM), and HepG2 (7.93 µM) cells with confirmed H3K9me2 reduction, this compound enables direct PK/PD correlation for oral dosing models.

Molecular Formula C25H28N4O2
Molecular Weight 416.5 g/mol
CAS No. 902279-44-1
Cat. No. B3030412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPUY074020
CAS902279-44-1
Molecular FormulaC25H28N4O2
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NCCN6CCCC6
InChIInChI=1S/C25H28N4O2/c30-24-17-8-2-3-9-18(17)25-22-21(24)19(26-10-15-28-11-6-7-12-28)16-20(23(22)27-31-25)29-13-4-1-5-14-29/h2-3,8-9,16,26H,1,4-7,10-15H2
InChIKeyMMSYVEFXRAMWBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPUY074020 (CAS 902279-44-1) | G9a Histone Methyltransferase Inhibitor with Defined Oral Bioavailability for Epigenetic Research


CPUY074020 is a small-molecule inhibitor of the histone methyltransferase G9a (also designated EHMT2 or KMT1C), identified through a computational workflow combining shape-based virtual screening with the UNC0638 pharmacophore and subsequent structure-guided optimization of a 6H-anthra[1,9-cd]isoxazol-6-one scaffold [1]. The compound demonstrates in vitro G9a inhibition with an IC50 of 2.18 μM and exhibits anti-proliferative activity across multiple human cancer cell lines . Notably, CPUY074020 is characterized as orally bioavailable, with pharmacokinetic parameters established in vivo at a 10 mg/kg oral dose .

Why CPUY074020 Cannot Be Substituted with Alternative G9a Inhibitors: A Procurement-Critical Analysis


G9a inhibitors constitute a structurally and pharmacologically heterogeneous class with marked divergence in biochemical potency, oral bioavailability, and selectivity profiles that preclude generic substitution. For instance, while UNC0638 achieves sub-15 nM biochemical potency, it lacks characterized oral pharmacokinetic parameters suitable for in vivo oral dosing . Conversely, BIX-01294, an early-generation G9a inhibitor with comparable micromolar biochemical potency (IC50 = 2.7 μM), exhibits a toxicity/function ratio of <6 that limits its utility relative to more optimized chemical probes . A-366 demonstrates 3.3 nM potency but remains primarily an in vitro tool compound . CPUY074020 occupies a distinct position within this landscape, defined by its quantifiable oral bioavailability and explicitly reported in vivo half-life, which directly inform experimental design for oral administration studies. The sections that follow provide quantitative, comparator-driven evidence delineating precisely where CPUY074020 diverges from its closest analogs and why this differentiation matters for scientific procurement decisions.

CPUY074020 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement


Oral Bioavailability: CPUY074020 Delivers 55.5% F at 10 mg/kg p.o. — a PK Parameter Not Reported for UNC0638 or A-366

CPUY074020 demonstrates oral bioavailability (F) of 55.5% and a terminal elimination half-life (T1/2) of 4.0 hours following a 10 mg/kg oral dose in vivo, representing the sole G9a inhibitor within its potency tier for which these explicit oral PK parameters have been disclosed in primary characterization studies . The widely utilized chemical probe UNC0638 has been characterized as a cell-penetrant inhibitor but lacks published oral bioavailability data in its foundational literature . A-366, despite nanomolar biochemical potency (IC50 = 3.3 nM), similarly lacks characterized oral PK parameters in its primary disclosure . This quantitative PK gap is critical for investigators designing oral dosing regimens.

Pharmacokinetics Oral Bioavailability In Vivo Dosing

Biochemical Potency: CPUY074020 (IC50 = 2.18 μM) Occupies a Distinct Potency Tier Versus Nanomolar Probes UNC0638 and A-366

CPUY074020 inhibits G9a methyltransferase activity with an IC50 of 2.18 ± 0.013 μM in a cell-free biochemical assay [1]. This potency differs by approximately 145-fold relative to the chemical probe UNC0638 (IC50 < 15 nM for G9a) and approximately 660-fold relative to A-366 (IC50 = 3.3 nM) . Conversely, CPUY074020 exhibits comparable biochemical potency to the early-generation G9a inhibitor BIX-01294 (IC50 = 2.7 μM in cell-free assay) . This intermediate micromolar potency tier positions CPUY074020 as a structurally distinct alternative to quinazoline-based inhibitors (UNC0638 series) and spirocyclic inhibitors (A-366 series), enabling scaffold-diversification strategies in target validation studies.

G9a Inhibition Biochemical Assay IC50 Comparison

Cellular Anti-Proliferative Activity: CPUY074020 Demonstrates Cell Line-Dependent IC50 Values (3.18–7.93 μM) in HCT-116, MCF7, and HepG2

CPUY074020 exhibits anti-proliferative activity against a panel of human cancer cell lines as assessed by MTT assay following 72-hour compound exposure. The compound inhibits cell viability with IC50 values of 3.18 μM in HCT-116 (colorectal carcinoma), 4.52 μM in MCF7 (breast adenocarcinoma), and 7.93 μM in HepG2 (hepatocellular carcinoma) . In contrast, A-366 has been reported to exhibit minimal cytotoxic effects on tumor cell lines despite equivalent cellular activity on H3K9me2 methylation . BIX-01294, while demonstrating G9a inhibition comparable to CPUY074020 (2.7 μM biochemical IC50), exhibits a lower toxicity/function ratio of <6 compared to >100 for UNC0638 , indicating that cellular anti-proliferative efficacy cannot be inferred solely from biochemical potency.

Anti-Proliferative Activity Cancer Cell Lines MTT Assay

Target Engagement: CPUY074020 Reduces H3K9me2 Levels in a Dose-Dependent Manner, Confirming Cellular On-Target Activity

CPUY074020 treatment results in a significant, dose-dependent decrease in the dimethylation of histone H3 at lysine 9 (H3K9me2), as confirmed by western blot analysis, providing direct evidence of cellular target engagement [1]. This H3K9me2 reduction is accompanied by dose-dependent induction of apoptosis. For comparison, UNC0638 reduces global H3K9me2 levels in MDA-MB-231 cells with an IC50 of 81 nM , and A-366 inhibits H3K9 methylation in PC-3 cells with an IC50 of approximately 100 nM . The cellular H3K9me2 reduction observed with CPUY074020 confirms that its micromolar biochemical potency translates to measurable on-target cellular effects, albeit at higher concentrations than the nanomolar probes UNC0638 and A-366.

H3K9me2 Target Engagement Western Blot

CPUY074020 Application Scenarios: Where the Quantitative Evidence Directs Optimal Use


In Vivo Oral Dosing Studies Requiring Quantifiable Systemic Exposure

CPUY074020 is optimally deployed in rodent studies requiring oral administration with predictable systemic exposure. The compound's defined oral bioavailability of 55.5% and terminal half-life of 4.0 hours at 10 mg/kg p.o. enable rational dose selection and sampling schedule design. Unlike UNC0638 and A-366, for which oral PK parameters are not characterized in primary literature, CPUY074020 provides a G9a inhibitor option with explicit oral absorption metrics to support pharmacokinetic/pharmacodynamic (PK/PD) modeling in cancer xenograft or other disease models where oral dosing is the intended route of administration.

Orthogonal Scaffold Validation of G9a-Dependent Phenotypes

CPUY074020 is appropriate for target validation experiments that require a G9a inhibitor with a chemical scaffold distinct from the widely used quinazoline-based series (UNC0638, UNC0642, BIX-01294) and spirocyclic series (A-366). The 6H-anthra[1,9-cd]isoxazol-6-one core of CPUY074020 represents a structurally divergent pharmacophore identified through shape-based virtual screening [1]. This scaffold differentiation is critical for ruling out compound-specific off-target effects when interpreting phenotypic outcomes attributed to G9a inhibition.

Anti-Proliferative Screening in HCT-116, MCF7, and HepG2 Cellular Models

CPUY074020 is validated for use in HCT-116 colorectal carcinoma (IC50 = 3.18 μM), MCF7 breast adenocarcinoma (IC50 = 4.52 μM), and HepG2 hepatocellular carcinoma (IC50 = 7.93 μM) cell lines in 72-hour viability assays . Researchers planning anti-proliferative studies in these specific cell models can reference these benchmark IC50 values for concentration-range selection, reducing the need for de novo dose-response optimization. The compound's confirmed dose-dependent induction of apoptosis and reduction of H3K9me2 in these contexts [1] provides a direct mechanistic link between target engagement and phenotypic outcome.

H3K9me2 Target Engagement Studies with Western Blot Readout

CPUY074020 is suitable for cellular assays where reduction of H3K9me2 serves as a pharmacodynamic biomarker of G9a inhibition. The compound's dose-dependent decrease in H3K9me2, as confirmed by western blotting in the original characterization study [1], provides a validated target engagement readout. This application is particularly relevant for studies correlating H3K9me2 suppression with downstream transcriptional or phenotypic changes, enabling researchers to establish concentration-response relationships between target inhibition and biological effect using a compound with defined in vitro and in vivo exposure parameters.

Technical Documentation Hub

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